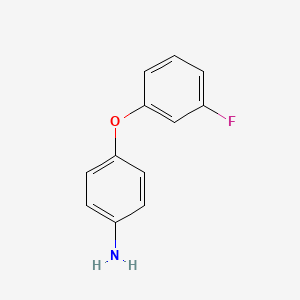

4-(3-Fluorophenoxy)aniline

CAS No.: 307308-62-9

Cat. No.: VC2367074

Molecular Formula: C12H10FNO

Molecular Weight: 203.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 307308-62-9 |

|---|---|

| Molecular Formula | C12H10FNO |

| Molecular Weight | 203.21 g/mol |

| IUPAC Name | 4-(3-fluorophenoxy)aniline |

| Standard InChI | InChI=1S/C12H10FNO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H,14H2 |

| Standard InChI Key | OHACTALIXWVZFF-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)N |

| Canonical SMILES | C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)N |

Introduction

Chemical Identification and Structure

4-(3-Fluorophenoxy)aniline is a fluorine-containing aromatic amine with the molecular formula C12H10FNO. The compound consists of an aniline moiety connected to a 3-fluorophenoxy group, creating a biphenyl ether structure with amine and fluorine functional groups.

Basic Chemical Information

| Property | Value |

|---|---|

| Chemical Name | 4-(3-Fluorophenoxy)aniline |

| CAS Number | 307308-62-9 |

| Molecular Formula | C12H10FNO |

| Molecular Weight | 203.21 g/mol |

| Alternative Names | Benzenamine, 4-(3-fluorophenoxy)- |

| Creation Date | 2007-02-09 |

| Last Modified | 2025-04-05 |

The compound features a 4-substituted aniline with a 3-fluorophenoxy group attached at the para position relative to the amine group . This structural arrangement contributes to its chemical reactivity and physical properties.

Structural Identifiers

The structure of 4-(3-Fluorophenoxy)aniline can be represented through various standard chemical identifiers, which are essential for database searching and compound identification in scientific literature :

| Identifier Type | Value |

|---|---|

| European Community (EC) Number | 692-859-9 |

| DSSTox Substance ID | DTXSID70572926 |

| Wikidata | Q82461448 |

| MFCD | MFCD02663349 |

The compound's structure consists of two aromatic rings connected by an oxygen atom, with a fluorine atom at the meta position of one ring and an amino group at the para position of the other ring .

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-(3-Fluorophenoxy)aniline is crucial for predicting its behavior in various chemical reactions and applications.

Chemical Reactivity

As an aromatic amine, 4-(3-Fluorophenoxy)aniline possesses nucleophilic properties at the amino group, making it suitable for various organic reactions including:

-

Acylation reactions

-

Nucleophilic substitution

-

Diazonium salt formation

-

Condensation reactions

The presence of the fluorine atom on the phenoxy group influences the electron distribution in the molecule, potentially affecting its reactivity compared to non-fluorinated analogs .

| Hazard Statement | Description | Classification Percentage |

|---|---|---|

| H302 | Harmful if swallowed | 50% |

| H312 | Harmful in contact with skin | 50% |

| H315 | Causes skin irritation | 100% |

| H319 | Causes serious eye irritation | 100% |

| H332 | Harmful if inhaled | 50% |

| H335 | May cause respiratory irritation | 50% |

Note: Percentages indicate the proportion of company notifications to ECHA that included this classification .

Hazard Classes and Categories

The compound falls into the following hazard classes and categories according to GHS classification data :

-

Acute Toxicity Category 4 (oral, dermal, and inhalation) (50%)

-

Skin Irritation Category 2 (100%)

-

Eye Irritation Category 2A (100%)

-

Specific Target Organ Toxicity - Single Exposure Category 3 (50%)

This classification information is based on aggregated data from multiple companies' notifications to the European Chemicals Agency (ECHA) C&L Inventory .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume